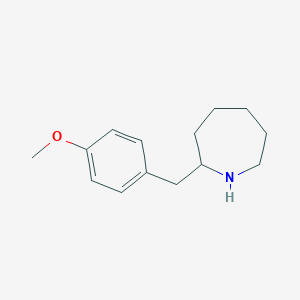

2-(4-methoxybenzyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-16-14-8-6-12(7-9-14)11-13-5-3-2-4-10-15-13/h6-9,13,15H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFZIZZWGXOIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398640 | |

| Record name | 2-[(4-methoxyphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68841-06-5 | |

| Record name | 2-[(4-methoxyphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Theoretical Investigations of 2 4 Methoxybenzyl Azepane Formation

Elucidation of Reaction Mechanisms in Azepane Ring Construction

The construction of the azepane ring can be achieved through a variety of synthetic strategies, each with its own characteristic mechanism. researchgate.net Common approaches include the ring expansion of smaller heterocyclic systems like pyrrolidines and piperidines, the cyclization of acyclic precursors, and various cycloaddition reactions. researchgate.netmdpi.com For instance, methods such as reductive amination, ring-closing metathesis (RCM), and the opening of epoxides with suitable amines are frequently employed for cyclization. mdpi.com More contemporary methods include copper-catalyzed formal [5+2] aza-annulations and gold-catalyzed intermolecular [4+3] annulations, which proceed through radical and gold-carbenoid intermediates, respectively. nih.govresearchgate.net A photochemical formal [5+2] cycloaddition offers a pathway to azepin-4-ones from pyrrolidinones, which can be further modified to saturated azepanes. nih.gov Another innovative strategy involves a divergent synthesis from sulfinate-tethered triazoles, which proceeds via the 1,3-sulfinate migration of an α-imino rhodium carbene. bohrium.com

The crucial step in many azepane syntheses is the formation of the carbon-nitrogen (C-N) bond, and controlling the stereochemistry of this process is paramount for producing enantiomerically pure products. The stereochemical outcome is heavily influenced by the chosen synthetic route and reaction conditions.

Key pathways for C-N bond formation include:

Intramolecular Reductive Amination (RA): This is a common final step for cyclization, where a precursor containing both an amine and a carbonyl group is cyclized. For example, in the synthesis of pentahydroxylated azepanes, the RA step forms the seven-membered ring. nih.gov The selectivity of this step can sometimes be low. nih.gov

Nucleophilic Ring Opening: The opening of activated rings, such as epoxides or cyclic sulfates, by a nitrogen nucleophile is an effective method for establishing stereocenters. mdpi.com

Tethered Aminohydroxylation: Osmium-catalyzed tethered aminohydroxylation has been used to synthesize hydroxylated azepanes. The stereoselectivity of the C-N bond formation in this syn-dihydroxylation reaction is dictated by the minimization of A mdpi.comrsc.org strain, leading to a predictable stereochemical outcome. nih.gov

Ring Expansion: The expansion of piperidine (B6355638) rings can produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.orgresearchgate.net

Cycloaddition Reactions: Intermolecular hetero-[5+2] cycloaddition reactions between oxidopyrylium ylides and cyclic imines can provide rapid access to highly substituted azepanes with excellent control over regioselectivity and stereoselectivity. researchgate.net Interestingly, the stereochemical outcome can be divergent, depending on the substitution pattern of the starting materials. researchgate.net

The table below summarizes various synthetic strategies and their observed stereochemical control in forming azepane and related heterocyclic rings.

| Synthetic Method | Key Mechanistic Feature | Stereochemical Outcome | Reference(s) |

| Tethered Aminohydroxylation | Osmium-catalyzed C-N bond formation | High syn-stereoselectivity due to minimization of A mdpi.comrsc.org strain | nih.gov |

| Piperidine Ring Expansion | Rearrangement of a smaller ring | Exclusive stereoselectivity and regioselectivity reported | rsc.orgresearchgate.net |

| Hetero-[5+2] Cycloaddition | Reaction of oxidopyrylium ylides and imines | Excellent regio- and stereoselectivity; can be divergent | researchgate.net |

| Intramolecular Allylic Amination | Pd-catalyzed cyclization | Diastereoselectivity controlled by chiral protecting groups | mdpi.com |

The synthesis of azepanes can involve or be complicated by various molecular rearrangements, where the carbon skeleton or substituent positions change during the reaction.

Ring Expansion Cascades: A notable example is the intramolecular Ullmann-type annulation/rearrangement cascade (UARC), which transforms 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepines. acs.orgnih.gov This process is believed to proceed through a tricyclic azetidine (B1206935) intermediate that subsequently rearranges to the expanded azepine ring. acs.org

Photochemical Rearrangements: A photo-Fries-like rearrangement is a key step in a formal [5+2] cycloaddition approach to azepin-4-ones, which are precursors to azepanes. nih.gov This reaction involves the photochemical excitation and rearrangement of N-vinylpyrrolidinones. nih.gov

Migration of Substituents: The synthesis of certain azepane derivatives can be achieved through a formal 1,3-migration of hydroxy or acyloxy groups. acs.org This unique migration-annulation protocol is initiated by an α-imino rhodium carbene and proceeds through a zwitterionic intermediate. acs.org

Beckmann Rearrangement: The classic Beckmann rearrangement of ketoximes provides a pathway to N-substituted amides, including cyclic lactams like azepan-2-one. whiterose.ac.uk A potential drawback is the formation of product mixtures when using unsymmetrical oximes, as different alkyl groups can migrate. whiterose.ac.uk

Ring Contraction: While the focus is often on ring expansion, rearrangements can also lead to ring contraction. For instance, certain 4-carboxy-2-oxoazepane derivatives have been observed to spontaneously rearrange into more stable 2'-oxopiperidine structures. researchgate.net

Understanding a reaction mechanism in detail requires the identification and characterization of transient species like intermediates and transition states. While direct observation is often difficult, a combination of experimental and computational methods can provide significant insight.

Proposed Intermediates in Catalytic Cycles: In a gold-catalyzed [4+3] cycloaddition for azepine synthesis, a mechanism was proposed involving a sequence of reactive intermediates. nih.gov The cycle is thought to commence with a gold-carbenoid intermediate, which reacts with an imine to form an allylgold intermediate. nih.gov This species then undergoes intramolecular cyclization via a key transition state to yield the azepine product. nih.gov Kinetic studies suggested that the formation of a preceding iminium intermediate is the rate-determining step. nih.gov

Biradical Intermediates: The mechanism of the photochemical rearrangement of N-vinylpyrrolidinones to azepinones is believed to involve a biradical intermediate. nih.gov This intermediate is formed via a Norrish Type-I homolytic cleavage of the amide bond and is thought to exist in an excited singlet state. nih.gov

Zwitterionic Intermediates: The formation of azepanes via a 1,3-migration of hydroxy and acyloxy groups proceeds through zwitterionic intermediates that undergo selective annulation. acs.org

Transition State Geometry: The stereochemical outcome of a reaction is determined by the relative energies of the various possible transition states. For cyclization reactions, computational studies have shown that the preferred product often arises from a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric hindrance. researchgate.net This principle is broadly applicable to the stereodetermining steps in azepane ring formation. researchgate.net

Intramolecular Rearrangements and Alkyl Migrations

Computational Chemistry for Reaction Pathway Analysis

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights into energetics, geometries, and selectivity that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure of molecules. It is widely applied to study the mechanisms of organic reactions, including those for azepane synthesis.

Structural Properties and Stability: DFT calculations, using functionals like M06-2X, have been employed to investigate the fundamental structural properties of the azepane ring. nih.govacs.org These studies compute optimized geometries, bond lengths, bond angles, and ring strain energies, which show excellent agreement with experimental data where available. nih.govacs.org

Reaction Pathway Elucidation: DFT is used to map out the entire energy profile of a reaction. For a gold-catalyzed cascade reaction forming azepine-fused systems, DFT calculations identified key intermediates, such as a nonclassical carbocation, and the corresponding transition states for each step (isomerization, cyclopropanation, and rearrangement). pku.edu.cn This allows for a detailed understanding of the reaction's progress and energetics. pku.edu.cn

Understanding Selectivity: DFT calculations can explain observed selectivity in reactions. For example, in gold(I)-catalyzed annulations that could lead to either a seven-membered azepine or a five-membered pyrrole, DFT studies revealed that the reaction proceeds via an unusual 6π-electrocyclization to exclusively afford the 4H-azepine. rsc.org The calculations demonstrated how the system avoids the more common, but in this case higher energy, aza-Nazarov cyclization pathway. rsc.org

Probing Reaction Mechanisms: DFT calculations are frequently performed to support proposed mechanisms. They have been used to gain insight into the formal [5+2] and [5+1] annulations for azepane synthesis and to study the frontier molecular orbitals in photoenzymatic C-N bond-forming reactions. sciengine.comnih.gov

The table below presents a selection of data obtained from DFT calculations on azepane and related reaction intermediates, illustrating the type of information that can be derived.

| System/Property | Computational Method | Calculated Value | Significance | Reference(s) |

| Azepane C-N Bond Length | M06-2X | ~1.46 Å | Conforms with experimental geometry | nih.govacs.org |

| Azepane C-N-C Bond Angle | MP2 | 116.2° | Shows deviation from ideal sp³ angle due to ring strain | nih.gov |

| Azepane Ring Strain Energy | M06-2X | 5.69 kcal/mol | Quantifies inherent ring strain | nih.gov |

| Au-Catalyzed Cyclopropanation | DFT | Activation Free Energy: 19.6 kcal/mol | Identifies the energetic barrier for a key bond-forming step | pku.edu.cn |

| 6π-Electrocyclization vs. Aza-Nazarov | DFT | 6π-electrocyclization pathway is energetically favored | Explains the exclusive formation of the seven-membered azepine product | rsc.org |

While DFT is now prevalent, semiempirical molecular orbital methods have also been instrumental in understanding aspects of azepane synthesis, particularly for larger systems where DFT can be computationally expensive. These methods use a simpler approximation of electron-electron interactions, often incorporating parameters derived from experimental data.

Explaining Regio- and Stereochemistry: Semiempirical calculations have been successfully applied to investigate the regiochemistry and stereochemistry of the piperidine ring expansion process to form azepane derivatives. rsc.orgresearchgate.net These calculations helped rationalize why the reaction proceeds with a specific and high degree of selectivity. rsc.orgresearchgate.net

Electronic Structure Analysis: Early theoretical studies on the unsaturated 1H-azepine ring system used semiempirical methods like Hückel LCAO-MO and SCF-MO to predict its electronic properties. thieme-connect.de These calculations indicated that the molecule would be nonplanar with significant polyene character, which was later confirmed experimentally. thieme-connect.de

Investigating Reaction Selectivity: In a study on the synthesis of guanidine (B92328) derivatives on an azepane scaffold, the MNDO semi-empirical method was used to rationalize the observed regioselectivity of the synthetic pathway. nycu.edu.tw

Stereochemical Control and Conformational Analysis in 2 4 Methoxybenzyl Azepane Systems

Stereoselective and Regioselective Synthesis of 2-(4-Methoxybenzyl)azepane Derivatives

The synthesis of 2-(4-methoxybenzyl)azepane derivatives with precise control over stereochemistry and regiochemistry is paramount for establishing structure-activity relationships. nih.gov Methodologies have been developed to access polysubstituted azepanes, which are important pharmacophores but have been less explored than their five- and six-membered counterparts. nih.gov

Achieving high levels of diastereoselectivity and enantioselectivity is a key challenge in the synthesis of complex azepane structures. One successful approach involves the (-)-sparteine-mediated asymmetric lithiation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, followed by conjugate addition to a β-aryl α,β-unsaturated ester. nih.govcancer.govnih.gov This sequence has been shown to produce highly diastereo- and enantioenriched enecarbamates, which can then be cyclized to form the desired azepane ring. nih.gov The stereochemical outcome of the conjugate addition proceeds with inversion of configuration. nih.gov

An alternative strategy for accessing the enantiomeric products involves an invertive lithiation-stannylation-lithiation sequence. cancer.govnih.gov Furthermore, organocatalyzed approaches, such as a temporary-bridge strategy, have been developed to synthesize optically active nitrogen-containing seven-membered rings. rsc.org This method can create up to four stereogenic centers with high stereoselectivity. rsc.org Gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has also been employed to produce azepine-fused cyclobutanes with high enantiomeric excess. pku.edu.cn The chirality of the final product in this cascade is determined by the initial cyclopropanation step. pku.edu.cn Chemoenzymatic methods, combining biocatalytic reduction with organolithium-mediated rearrangements, have also proven effective for the asymmetric synthesis of 2-aryl azepanes. bohrium.com

| Method | Key Features | Stereochemical Outcome | Reference(s) |

| (-)-Sparteine-mediated asymmetric lithiation-conjugate addition | Forms highly diastereo- and enantioenriched enecarbamates. | Inversion of configuration at the addition step. | nih.govcancer.govnih.gov |

| Invertive lithiation-stannylation-lithiation sequence | Provides access to the enantiomeric series. | Invertive. | cancer.govnih.gov |

| Organocatalytic temporary-bridge strategy | Creates up to four stereogenic centers in a cascade reaction. | High diastereo- and enantioselectivity. | rsc.org |

| Gold(I)-catalyzed asymmetric cascade reaction | Involves cyclopropanation, C-C cleavage, and rearrangement. | High enantiomeric excess, chirality set in the first step. | pku.edu.cn |

| Chemoenzymatic synthesis | Combines imine reductase-catalyzed reduction with stereospecific rearrangements. | Good conversions and excellent enantiomeric ratios. | bohrium.com |

The structure of the substrate, including the substitution pattern on the azepane ring and any fused ring systems, dictates the accessible reaction pathways and the resulting stereochemistry. mq.edu.au For instance, in the synthesis of azepine-fused cyclobutanes, substrates with electron-donating groups on the aryl ring linked to the alkene motif generally lead to high yields and enantiomeric excess, while those with electron-withdrawing groups can result in complex mixtures. pku.edu.cn The development of synthetic methods for N-aryl azepane derivatives has also been a focus, with protocols like Pd/LA-catalyzed decarboxylative [5 + 2] annulation providing access to a range of functionalized products. rsc.org

Control of Diastereoselectivity and Enantioselectivity

Conformational Preferences of the Azepane Ring

The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations. This conformational diversity is a key determinant of the biological activity of azepane-containing molecules.

The primary conformations available to the azepane ring are the chair, twist-chair, and twist-boat forms. researchgate.net Unlike six-membered rings where the chair conformation is typically the most stable, for cycloheptane (B1346806) and by extension azepane, the chair and boat conformations are often transition states connecting pairs of twist-chair and twist-boat conformations, respectively. researchgate.net In a study of a meptazinol (B1207559) derivative, the azepane ring was found to exist in both a major twist-chair and a minor chair conformation in the solid state. researchgate.net

The conformational landscape of substituted azepanes has been investigated using techniques like NMR spectroscopy and molecular modeling. rsc.orgresearchgate.net For N-substituted 2-benzazepines, variable temperature ¹H NMR studies revealed a single chair-to-chair interconversion barrier. researchgate.net

Substituents on the azepane ring, including the 2-(4-methoxybenzyl) group, play a crucial role in determining the preferred conformation. science.gov Steric and electronic effects of substituents influence the relative energies of the different conformations. For instance, the introduction of a single fluorine atom can significantly bias the conformational equilibrium of the azepane ring towards one major conformation. rsc.org However, this effect is highly dependent on the other substituents present. beilstein-journals.org In some cases, competing conformational preferences of different substituents can lead to significant conformational disorder. beilstein-journals.org

Characterization of Chair, Twist-Chair, and Twist-Boat Conformations

Computational Approaches to Conformational Analysis

Computational methods are invaluable tools for understanding the complex conformational behavior of 2-(4-methoxybenzyl)azepane and related systems. acs.orgacs.orgdntb.gov.ua

Density functional theory (DFT) calculations are widely used to investigate the structural and electronic properties of azepane derivatives. nih.govacs.org Methods like M06-2X and ωB97XD have been employed to study the reactivity, stability, and the effect of substituents on the azepane ring. nih.govacs.org These calculations can provide insights into optimized geometries, bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. acs.org

Computational modeling is also used to explore the conformational landscape and determine the relative energies of different conformers. rsc.org Molecular mechanics and molecular dynamics simulations can reveal the conformational preferences in solution and how these might change upon binding to a biological target. acs.org For instance, computational studies on substituted azepanes have helped to rationalize the observed diastereoselectivity in synthesis and the influence of substituents on conformational equilibria. rsc.orgbeilstein-journals.org DFT calculations have also been instrumental in elucidating reaction mechanisms, such as the exclusive [5 + 2] annulation pathway in the synthesis of N-aryl azepanes. rsc.org

| Computational Method | Application in Azepane Analysis | Insights Gained | Reference(s) |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction pathways. | Optimized structures, bond parameters, substituent effects, reaction mechanisms. | rsc.orgnih.govacs.org |

| Ab initio (MP2) | Structural and reactivity studies. | Comparison with DFT methods for structural characteristics. | nih.govacs.org |

| Molecular Mechanics (MM) & Molecular Dynamics (MD) | Conformational searching and analysis of dynamics. | Preferred solution conformations, conformational distortion upon binding. | acs.org |

| Semiempirical Molecular Orbital Calculations | Investigation of regiochemistry and stereochemistry. | Rationalization of reaction outcomes in ring expansion processes. | rsc.org |

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations serve as powerful computational tools to explore the conformational flexibility of azepane derivatives. acs.orgnih.govwustl.edu These methods, which treat molecules as a collection of atoms governed by a classical potential energy force field, can model the dynamic behavior of the flexible seven-membered ring and predict how it might adapt its shape upon binding to a biological target. acs.orgwustl.edu

MD simulations, in particular, provide insights into the time-dependent behavior of molecules, allowing researchers to observe conformational transitions and the stability of different ring puckers. ekb.egmdpi.com For substituted azepanes, simulations can reveal how the substituent at the C2 position, such as the 4-methoxybenzyl group, influences the conformational equilibrium of the ring. Studies on related polyhydroxylated azepanes have shown that these inhibitors can undergo significant conformational distortion when binding to enzymes, moving from their preferred solution conformations to adapt to the active site. acs.orgnih.gov This induced-fit mechanism, elucidated through MM and MD calculations, is crucial for understanding the molecular basis of their inhibitory activity. acs.orgnih.gov

The combination of molecular docking with MD simulations is a common strategy to analyze the binding stability and dynamic behavior of ligands within protein active sites. ekb.egchemrxiv.orgunipa.it These simulations can help rationalize the binding mode and identify key structural determinants for activity, which is challenging when relying on docking alone, especially for flexible molecules like azepanes. ekb.eg

Quantum Chemical Calculations for Conformational Energy Profiles

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a more rigorous method for investigating the conformational preferences of azepane systems by calculating the electronic structure and energies of different geometries. nih.govnrel.gov These calculations are used to construct conformational energy profiles, identifying the most stable minimum-energy conformations (such as chair, boat, or twist-chair forms) and the energy barriers for interconversion between them. nih.govresearchgate.net

For the parent azepane ring and its derivatives, the twist-chair conformation is often identified as the most stable form. acs.org DFT calculations have been employed to explore the global reactivity descriptors, Fukui function, and molecular electrostatic potential of azepane systems to understand their structural reactivity and stability. nih.govacs.org The accuracy of these calculations can be validated by comparing the computed geometrical parameters with experimental data obtained from methods like X-ray diffraction. nih.govacs.orgsemanticscholar.org

Studies on various heterocyclic systems demonstrate the power of DFT in mapping potential energy surfaces (PES). mdpi.com For instance, in a study on 1,2,7-thiadiazepane, DFT calculations identified eleven distinct minimum-energy conformations and the transition states connecting them, revealing a low energy barrier for pseudorotation and a significant barrier for the interconversion of twist-chair to boat conformers. researchgate.net Such detailed energy profiles are invaluable for understanding the dynamic conformational properties of seven-membered rings. The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining results that correlate well with experimental findings. semanticscholar.orgmdpi.com

Table 1: Calculated Interaction Energies for Alkane Conformers This table presents generalized energy costs for common steric and torsional interactions in alkane chains, which are fundamental components of the 2-(4-methoxybenzyl)azepane structure. These values, derived from studies of simple alkanes like butane, help in estimating the relative stabilities of different conformations. maricopa.edulibretexts.org

| Interaction | Cause | Energy Cost (kJ/mol) |

| H ⟷ H eclipsed | Torsional strain | 4.0 |

| H ⟷ CH₃ eclipsed | Mostly torsional strain | 6.0 |

| CH₃ ⟷ CH₃ eclipsed | Torsional and steric strain | 11.0 |

| CH₃ ⟷ CH₃ gauche | Steric strain | 3.8 |

X-ray Crystallographic Studies of Azepane Derivatives

X-ray crystallography provides definitive, solid-state evidence of molecular conformation and is the gold standard for determining three-dimensional molecular structures. semanticscholar.orgnih.gov For azepane derivatives, crystallographic studies unambiguously establish the ring conformation and the relative stereochemistry of substituents in the solid state. nih.govrsc.orgwhiterose.ac.uk This information is crucial for validating the results of computational models and for understanding structure-activity relationships. nih.govsemanticscholar.org

The crystal structure of the parent azepane shows two non-equivalent units linked by intermolecular hydrogen bonds. nih.govacs.org In substituted azepanes, the ring can adopt various conformations. For example, single-crystal X-ray diffraction of fused azepine derivatives has revealed both saddle and twisted three-dimensional structures. nih.gov In other cases, such as certain dibenzo[b,e]azepine derivatives, the azepine ring adopts a boat conformation. researchgate.net The assignment of absolute configuration for chiral azepanes is frequently confirmed through X-ray crystallography of their salt forms or derivatives. nih.govacs.org

Crystallographic data also provide precise measurements of bond lengths and angles, which can reveal the effects of ring strain. nih.gov For the azepane ring, C–C–C bond angles are typically in the range of 114.8–116.9°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, indicating ring strain. acs.org These experimental geometric parameters serve as a benchmark for validating the accuracy of quantum chemical calculations. nih.govsemanticscholar.orgmdpi.com

Table 2: Comparison of Calculated vs. Experimental Bond Parameters for the Azepane Ring This table compares typical bond lengths and angles of the core azepane ring as determined by X-ray diffraction (XRD) and calculated using quantum chemistry methods (MP2 level). The close agreement validates the computational models used for conformational analysis. nih.govacs.org

| Parameter | Bond | Calculated (MP2) | Experimental (XRD) |

| Bond Length (Å) | C–N | 1.459 Å | ~1.459 Å |

| C–C | - | ~1.527 Å | |

| Bond Angle (°) | C–N–C | 116.2° | 112.16 - 114.52° |

| C–C–C | - | 114.8 - 116.9° |

Advanced Synthetic Transformations and Applications in Organic Synthesis of 2 4 Methoxybenzyl Azepane Derivatives

Functionalization of the Azepane Ring System and the 4-Methoxybenzyl Moiety

The inherent reactivity of the azepane ring and the electronic properties of the 4-methoxybenzyl moiety allow for a range of synthetic transformations. These modifications are crucial for developing derivatives with tailored properties and for their integration into more complex molecular frameworks.

Post-Cyclization Modifications and Diversification Strategies

Following the initial synthesis of the 2-(4-methoxybenzyl)azepane core, a variety of post-cyclization modifications can be employed to introduce structural diversity. One common strategy involves the N-functionalization of the azepane nitrogen. For instance, the nitrogen can be acylated or alkylated to introduce a wide range of substituents. These modifications can influence the conformational behavior of the azepane ring and modulate the biological activity of the resulting derivatives.

Another key strategy for diversification is the modification of the 4-methoxybenzyl group. The methoxy (B1213986) group can be cleaved to yield a phenol, which can then be subjected to a variety of functionalization reactions, such as etherification or esterification. Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents at various positions.

Recent advancements have also focused on the development of chemoenzymatic strategies for the synthesis and diversification of substituted azepanes. bohrium.comacs.orgresearchgate.net These methods utilize enzymes, such as imine reductases and amine oxidases, for enantioselective transformations, providing access to chiral 2-substituted azepanes. bohrium.comacs.orgresearchgate.net These chiral building blocks can then be further elaborated through organometallic-mediated rearrangements to generate previously inaccessible 2,2-disubstituted azepanes. bohrium.comacs.org

A photochemical approach has also been developed for the synthesis of functionalized azepanes from readily available aldehydes and pyrrolidinones, offering a facile route to a diverse set of substituted azepane derivatives. nih.gov

| Modification Strategy | Reagents and Conditions | Resulting Derivative |

| N-Alkylation | Alkyl halide, base | N-Alkyl-2-(4-methoxybenzyl)azepane |

| N-Acylation | Acyl chloride, base | N-Acyl-2-(4-methoxybenzyl)azepane |

| Demethylation of Methoxybenzyl | BBr₃ or other demethylating agents | 2-(4-Hydroxybenzyl)azepane |

| Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃), Lewis acid | Substituted 2-(4-methoxybenzyl)azepane |

| Chemoenzymatic Derivatization | Imine reductases, amine oxidases | Chiral 2-substituted azepanes |

Regioselective Derivatization at the Azepane Core and Aromatic Ring

The ability to selectively functionalize specific positions on both the azepane ring and the aromatic moiety is critical for the synthesis of complex target molecules. Regioselective derivatization of the azepane core can be achieved through various methods, including α-lithiation followed by reaction with an electrophile. However, direct α-lithiation of N-Boc protected azepane has been reported to be a low-yielding process. acs.org

Alternative strategies for regioselective functionalization of the azepane ring have been developed. For instance, piperidine (B6355638) ring expansion has been utilized to prepare diastereomerically pure azepane derivatives with excellent regioselectivity and stereoselectivity. rsc.orgresearchgate.net Additionally, the ring expansion of pyrrolidines via a regioselective attack of nucleophiles on a bicyclic azetidinium intermediate has been shown to produce a broad scope of substituted azepanes. researchgate.net

Regioselective functionalization of the aromatic ring of the 4-methoxybenzyl group is typically directed by the activating and ortho-, para-directing methoxy group. This allows for predictable electrophilic aromatic substitution reactions to introduce substituents at the positions ortho to the methoxy group.

Integration into Complex Molecular Architectures

The 2-(4-methoxybenzyl)azepane unit serves as a valuable building block for the construction of more intricate molecular structures, including polyhydroxylated azepanes, fused and bridged systems, and analogues of complex natural products.

Synthesis of Polyhydroxylated Azepanes and Iminosugar Analogues

Polyhydroxylated azepanes, also known as azepane-based iminosugars, are an important class of compounds with potential therapeutic applications as glycosidase inhibitors. nih.govacs.orgmdpi.comnih.govscispace.comumontpellier.frscispace.comrsc.org The synthesis of these molecules often involves the stereoselective introduction of multiple hydroxyl groups onto the azepane ring.

One approach to polyhydroxylated azepanes involves starting from chiral precursors derived from carbohydrates. For example, a novel stereoselective synthetic approach to pentahydroxyazepane iminosugars has been described, which relies on an osmium-catalyzed aminohydroxylation reaction of an allylic alcohol derived from D-mannose. nih.govacs.org Subsequent intramolecular reductive amination affords the desired polyhydroxylated azepane. nih.govacs.org

Another strategy involves the ring-closing metathesis (RCM) of a protected N-allyl-aminohexenitol derived from D-arabinose to construct the seven-membered ring, followed by dihydroxylation to introduce the hydroxyl groups. nih.govrsc.org The resulting polyhydroxylated azepanes have been shown to be potent and selective glycosidase inhibitors. nih.govrsc.org

| Precursor | Key Reactions | Product |

| D-Mannose derivative | Osmium-catalyzed aminohydroxylation, Intramolecular reductive amination | Pentahydroxyazepane iminosugar nih.govacs.org |

| D-Arabinose derivative | Ring-closing metathesis, Dihydroxylation | Tetrahydroxyazepane nih.govrsc.org |

| Epoxyazepane | Nucleophilic opening with hydride or oxygenated species | Tetra- and pentahydroxylated azepanes scispace.com |

Construction of Fused, Bridged, and Spiro Azepane Systems

The azepane ring can be incorporated into more rigid and conformationally constrained polycyclic systems through the formation of fused, bridged, and spiro architectures. These complex structures are of interest in drug discovery as they allow for a more precise spatial arrangement of functional groups.

Fused azepane systems can be synthesized through various cyclization strategies. For example, a photocatalytic construction of bridged 1,3-diazepanes has been reported, which proceeds via a reductive diversion of the Minisci reaction. nih.gov This method allows for the formation of a 2,7-diazabicyclo[3.2.1]octane system. nih.gov Organocatalytic bicyclization of yne-allenone esters with nitrones has also been used to construct azepine-containing bridged scaffolds. researchgate.net

The synthesis of spiro-substituted benzo[c]azepinones has been achieved from 2-tetralone (B1666913) via simple and convenient reaction steps. researchgate.net Furthermore, a substrate-switchable pathway has been developed for the selective construction of bridged dibenzo[b,f] researchgate.netCurrent time information in Bangalore, IN.diazocines and bridged spiromethanodibenzo[b,e]azepines. acs.orgacs.org

Incorporation of Methoxybenzyl Azepane Units into Alkaloid Skeletons and Complex Natural Product Analogues

The 2-(4-methoxybenzyl)azepane moiety has been utilized as a key structural element in the total synthesis of several complex alkaloids and natural product analogues. The 4-methoxybenzyl group often serves as a protecting group for the nitrogen atom, which can be removed at a later stage of the synthesis.

In the stereocontrolled total synthesis of the Stemona alkaloid (–)-stenine, an azepane ring was formed via an intramolecular N-alkylation, where the nitrogen was protected with a 4-methoxybenzyl group. researchgate.net This protecting group was presumably removed during the later stages of the synthesis to reveal the final natural product structure.

The synthesis of the Galbulimima alkaloid GB 13 also involved the use of a 3-methoxybenzyl group in the early stages of the synthesis to construct a bicyclic system. nih.gov While not a 2-(4-methoxybenzyl)azepane, this highlights the utility of methoxybenzyl groups in the synthesis of complex alkaloid skeletons.

Furthermore, the development of radical cascade reactions initiated by photoredox catalysis has provided a powerful tool for the synthesis of indole (B1671886) alkaloids, some of which could potentially incorporate azepane units. aablocks.com

Research into Potential Bioactivity Scaffolds and Molecular Design Principles

The exploration of novel chemical entities for therapeutic applications increasingly relies on the use of privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets. The azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a significant scaffold in medicinal chemistry. Its derivatives, including 2-(4-methoxybenzyl)azepane, are subjects of intensive research due to their structural diversity and potential to yield potent and selective therapeutic agents. nih.gov

Azepane Scaffolds in Modern Medicinal Chemistry Research and Compound Design

The azepane motif is a key structural feature in a variety of natural products and synthetic molecules with a broad spectrum of medicinal and pharmaceutical relevance. researchgate.net This seven-membered heterocyclic ring is considered a privileged structure in drug discovery, with its derivatives showing promise as anticancer, antidiabetic, and antiviral agents. researchgate.netmdpi.com The significance of the azepane scaffold is underscored by its presence in the top 100 most frequently used ring systems in small-molecule drugs. daneshyari.comresearchgate.net To date, more than 20 drugs approved by the FDA contain an azepane-based structure. nih.gov

The utility of the azepane scaffold in medicinal chemistry stems from its unique conformational flexibility and rich three-dimensional (sp³) character. daneshyari.comnih.gov This flexibility allows azepane derivatives to adopt optimal conformations for binding to the active sites of various biological targets, such as enzymes and receptors. The synthesis of functionalized azepane scaffolds has garnered considerable attention, with numerous methods being developed, including ring-closing metathesis, ring expansion, and intramolecular reductive amination. daneshyari.com

Recent research has focused on exploring novel and synthetically accessible azepane-based scaffolds. acs.org For instance, a study investigating simple drug scaffolds from a generated chemical database identified a chiral bicyclic azepane as a potent inhibitor of monoamine transporters, highlighting the potential of previously unexploited azepane structures in targeting neuropsychiatric disorders. acs.orgnih.gov The N-benzylated version of this bicyclic azepane, in particular, demonstrated significant activity. acs.org The 4-methoxybenzyl group, as seen in 2-(4-methoxybenzyl)azepane, is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity and enhance interactions with biological targets. smolecule.com

The table below lists several notable bioactive molecules that incorporate the azepane scaffold, demonstrating its versatility across different therapeutic areas.

| Compound Name | Therapeutic Area/Activity | Reference(s) |

| Balanol | Protein kinase inhibitor | researchgate.netlifechemicals.com |

| Benazepril | Antihypertensive (ACE inhibitor) | researchgate.net |

| Epinastine | Antihistamine | researchgate.net |

| Tolvaptan | Vasopressin receptor antagonist | researchgate.net |

| Mianserin | Antidepressant | researchgate.net |

| Galantamine | Alzheimer's disease treatment | researchgate.net |

| Capsazepine | TRPV1 antagonist | researchgate.net |

| Tolazamide | Antidiabetic | lifechemicals.com |

Structure-Activity Relationship (SAR) Studies in a Synthetic Design Context

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For azepane derivatives, SAR analyses guide the synthetic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.govtandfonline.com The biological efficacy of these compounds is intrinsically linked to their structural features, where modifications to the azepane ring or its substituents can lead to significant changes in activity.

In the context of designing new therapeutic agents based on the 2-(4-methoxybenzyl)azepane framework, SAR studies would systematically explore the impact of altering three main structural components: the azepane ring, the benzyl (B1604629) substituent, and the methoxy group.

The Azepane Ring: Modifications can include changing the substitution pattern on the ring or altering its conformation by introducing fused ring systems. Fused-azepinones, for example, are present in various synthetic derivatives with potent biological activities, including kinase inhibition and anticancer effects. researchgate.net

The Benzyl Substituent: The nature and position of substituents on the phenyl ring can dramatically affect binding affinity. Research on N-benzylated bicyclic azepanes showed that introducing halogen substituents on the benzyl ring significantly impacted potency against monoamine transporters. nih.gov For example, a meta-chloro or meta-bromo substituent strongly increased potency against the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT), whereas a para-chloro substituent reduced NET inhibition. nih.gov

The Methoxy Group: The methoxy group at the para-position of the benzyl ring in 2-(4-methoxybenzyl)azepane is a key feature. Its replacement with other groups (e.g., hydroxyl, halogen, alkyl) would be a primary focus of SAR to probe its role in target binding, which could involve hydrogen bonding or hydrophobic interactions.

The following table summarizes hypothetical SAR findings for azepane derivatives, illustrating how structural changes can influence biological activity, based on principles observed in related compound series. nih.govmdpi.com

| Scaffold | Modification (R) | Observed Activity Change | Reference(s) |

| N-benzylated bicyclic azepane | R = p-Cl | Reduced NET inhibition | nih.gov |

| N-benzylated bicyclic azepane | R = m-Cl | Increased potency (NET, DAT, SERT) | nih.gov |

| N-benzylated bicyclic azepane | R = m-Br | Increased potency (NET, DAT, SERT) | nih.gov |

| Dibenz[b,e]azepine | Substitution at position 11 (O vs. CH₂) | Oxygen at position 11 significantly increases agonist potency for the TRPA1 receptor | mdpi.com |

Molecular Docking and Computational Binding Mode Analysis for Compound Design

Molecular docking and other computational methods are indispensable tools in modern drug design, enabling the prediction and analysis of how a ligand, such as a 2-(4-methoxybenzyl)azepane derivative, interacts with its biological target at a molecular level. nih.gov These techniques provide crucial insights into the binding mode and affinity, which helps to rationalize SAR data and guide the design of more potent and selective inhibitors. neliti.comnih.gov

The process typically involves docking a library of compounds into the three-dimensional structure of a target protein. The resulting binding poses are then scored based on factors like intermolecular energies, providing an estimate of the binding affinity. f1000research.com For instance, a docking study on imidazo[2,1-b] researchgate.nettandfonline.comCurrent time information in Bangalore, IN.thiadiazole derivatives, which included a 4-methoxybenzyl moiety, showed that the lead compound binds within the active site of the TGF-β type I receptor kinase domain through strong hydrogen bonding and hydrophobic interactions. nih.gov This type of analysis is critical for understanding the key interactions that drive biological activity.

In the case of 2-(4-methoxybenzyl)azepane derivatives, computational analysis would focus on:

Identifying Key Interactions: Determining the specific amino acid residues in the target's binding pocket that interact with the azepane nitrogen, the aromatic ring, and the methoxy group. The azepane nitrogen may act as a hydrogen bond acceptor or participate in ionic interactions, while the methoxybenzyl group can engage in hydrophobic and π-π stacking interactions.

Rationalizing SAR Data: Computational models can explain why certain structural modifications enhance or diminish activity. For example, docking could reveal that a substituent creates a steric clash with the protein or, conversely, forms a favorable new hydrogen bond. mdpi.com

Virtual Screening: Docking can be used to screen large virtual libraries of related compounds to prioritize which derivatives should be synthesized and tested, saving time and resources. f1000research.com

A study involving an azepane analogue of the drug ifenprodil (B1662929) used docking to visualize its binding to the NMDA receptor, demonstrating how the azepane-containing molecule occupies the binding site in a manner similar to the original ligand. researchgate.net Such studies validate the use of the azepane scaffold as a bioisosteric replacement for other cyclic amines in drug design.

The table below presents example data from a molecular docking study on a series of azepine derivatives against the H1N1 neuraminidase enzyme, illustrating the use of docking scores to identify potential inhibitors. neliti.com

| Compound ID | Docking Score (Cdocker energy, kcal/mol) | Predicted Activity | Reference(s) |

| MA4 | -45.13 | Potentially effective inhibitor | neliti.com |

| MA7 | -44.24 | Potentially effective inhibitor | neliti.com |

| MA8 | -44.17 | Potentially effective inhibitor | neliti.com |

| MA10 | -45.31 | Potentially effective inhibitor | neliti.com |

| MA11 | -45.69 | Potentially effective inhibitor | neliti.com |

| MA12 | -44.75 | Potentially effective inhibitor | neliti.com |

| DANA (Reference) | -46.11 | Active agent | neliti.com |

This computational approach allows researchers to build robust models that correlate structural features with binding affinity, accelerating the iterative cycle of drug design, synthesis, and evaluation for compounds based on the 2-(4-methoxybenzyl)azepane scaffold.

Analytical Techniques in 2 4 Methoxybenzyl Azepane Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed molecular characterization of 2-(4-methoxybenzyl)azepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 2-(4-methoxybenzyl)azepane. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum of a related compound, 2-(4-methoxyphenyl)-1H-benzimidazole, the protons of the 4-methoxyphenyl (B3050149) group exhibit characteristic signals. rsc.org The two protons on the aromatic ring adjacent to the methoxy (B1213986) group and the two protons further away typically appear as distinct doublets due to their chemical environment. rsc.org The methoxy group itself presents as a sharp singlet. rsc.org For 2-(4-methoxybenzyl)azepane, similar patterns would be expected for the methoxybenzyl moiety. The protons on the azepane ring would show complex multiplets due to their various chemical shifts and spin-spin coupling interactions.

Table 1: Representative ¹H and ¹³C NMR Data for a Related 4-Methoxyphenyl-Containing Compound Source: mdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 | - | 159.80 |

| C-3 | - | 144.61 |

| C-3'/7' | - | 131.17 |

| C-4'/6' | - | 114.13 |

Infrared and Raman Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in 2-(4-methoxybenzyl)azepane.

Infrared (IR) Spectroscopy provides a characteristic "fingerprint" of a molecule by detecting the vibrations of its bonds. Key absorptions expected in the IR spectrum of 2-(4-methoxybenzyl)azepane include:

C-H stretching (aromatic): Aromatic C-H bonds typically show absorption bands in the region of 3100-3000 cm⁻¹. vscht.cz

C-H stretching (aliphatic): The C-H bonds of the azepane ring and the methylene (B1212753) bridge will exhibit strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

C=C stretching (aromatic): The carbon-carbon double bonds within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. vscht.cz

C-O stretching (ether): The C-O bond of the methoxy group will produce a strong absorption band, typically between 1250 and 1000 cm⁻¹. vscht.cz

N-H stretching: The secondary amine in the azepane ring will show a characteristic absorption in the 3500-3300 cm⁻¹ range, which is typically sharper than an O-H band. libretexts.org

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, offers complementary information. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.commdpi.com In the context of 2-(4-methoxybenzyl)azepane, Raman spectroscopy would be useful for confirming the presence of the aromatic ring and the C-C backbone of the azepane ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of 2-(4-methoxybenzyl)azepane. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.orgmdpi.com For 2-(4-methoxybenzyl)azepane (C₁₃H₁₉NO), the expected monoisotopic mass is 205.1467 Da. americanelements.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related amine compounds often involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For 2-(4-methoxybenzyl)azepane, a prominent fragment would likely be the 4-methoxybenzyl cation or related species. The fragmentation of the azepane ring would also produce a characteristic pattern of ion signals. acs.orgresearchgate.net

Table 2: Predicted Collision Cross Section (CCS) Values for 2-(4-methoxybenzyl)azepane Adducts Source: uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 206.15395 | 144.9 |

| [M+Na]⁺ | 228.13589 | 147.8 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of 2-(4-methoxybenzyl)azepane from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analysis of Azepane Derivatives

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of azepane derivatives. dergipark.org.trresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. nih.govorientjchem.org

Method Development involves optimizing several parameters to achieve good separation and peak shape. This includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer), a suitable flow rate, and a detection wavelength. dergipark.org.trnih.gov For compounds containing a chromophore like the 4-methoxybenzyl group, UV detection is commonly employed. dergipark.org.trnih.gov

Method Validation , performed according to ICH guidelines, ensures that the analytical method is reliable and reproducible. nih.govorientjchem.org Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. orientjchem.org

Accuracy: The closeness of the test results to the true value is determined through recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. orientjchem.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. orientjchem.org

Since 2-(4-methoxybenzyl)azepane possesses a chiral center at the C2 position of the azepane ring, it can exist as a pair of enantiomers. Chiral HPLC is the primary technique used to separate and quantify these enantiomers, thereby determining the enantiomeric purity of a sample. nih.govacs.orgphenomenex.comresearchgate.net

This separation is achieved using a chiral stationary phase (CSP). researchgate.netresearchgate.net The choice of CSP and mobile phase is critical for achieving enantioseparation. nih.govresearchgate.net For example, a ChiraDex column with a mobile phase of water and methanol has been used for the chiral separation of other azepine derivatives. nih.gov In another instance, a Chiralcel OD-H column with methanol as the mobile phase was employed for the separation of enantiomers of a bicyclic azepane. acs.org The separated enantiomers are detected, and their peak areas are used to calculate the enantiomeric excess (ee) of the sample.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(4-methoxybenzyl)azepane |

| 2-(4-methoxyphenyl)-1H-benzimidazole |

| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one |

| Methanol |

| Acetonitrile |

Optimization of Gradient Elution and Stationary/Mobile Phases

In High-Performance Liquid Chromatography (HPLC), particularly the reversed-phase mode (RP-HPLC), the separation of 2-(4-methoxybenzyl)azepane from its impurities and starting materials is achieved by optimizing the interplay between the stationary and mobile phases. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is a powerful strategy for resolving complex mixtures that contain compounds with a wide range of polarities. scispace.comsciensage.info

The development of a robust HPLC method for 2-(4-methoxybenzyl)azepane involves a systematic approach to optimizing several key parameters. The goal is to achieve baseline separation for all components in the shortest possible time. mastelf.com A scouting run using a broad gradient (e.g., 5% to 95% organic solvent) is often the first step to identify the elution regions of the target compound and its impurities. mastelf.com

Stationary Phase Selection: The choice of stationary phase is critical and is based on the polarity of the analyte. uhplcs.com For a moderately polar compound like 2-(4-methoxybenzyl)azepane, a non-polar stationary phase is used in RP-HPLC. researchgate.net

C18 (Octadecylsilyl): This is the most common and versatile reversed-phase packing, offering strong hydrophobic retention for non-polar to moderately polar compounds. researchgate.net Its high surface area provides numerous sites for interaction, leading to excellent separation resolution. uhplcs.com

Embedded Polar Group (EPG) Phases: Phases like those with amide or carbamate (B1207046) groups embedded within the alkyl chains offer alternative selectivity. chromatographyonline.com They can improve peak shape for basic compounds like azepanes by minimizing unwanted interactions with residual silanols on the silica (B1680970) surface. chromatographyonline.com

Phenyl Phases: Stationary phases containing phenyl groups can provide unique selectivity for aromatic compounds, such as the 4-methoxybenzyl moiety of the target molecule, through π-π interactions.

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of an aqueous component and a polar organic solvent. uhplcs.com

Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The choice can influence selectivity, and trying both is recommended during method development. researchgate.net

Aqueous Component and pH Control: The aqueous portion often contains a buffer (e.g., phosphate, formate, or acetate) to control the pH. uhplcs.com Since 2-(4-methoxybenzyl)azepane is a secondary amine, its ionization state is pH-dependent. Maintaining a consistent pH is crucial for reproducible retention times and good peak shape. For amine-containing compounds, a slightly acidic pH (e.g., 3-5) is often used to ensure the analyte is in its protonated, more water-soluble form, which can lead to sharper peaks.

Gradient Profile: Optimizing the gradient involves adjusting its slope and duration. mastelf.com A steep gradient shortens the analysis time but may sacrifice resolution, while a shallow gradient improves separation at the cost of a longer run time. mastelf.comresearchgate.net Segmented or multi-step gradients can be employed, using shallow slopes in regions where critical pairs elute and steeper slopes to quickly elute strongly retained impurities. researchgate.net

The table below summarizes key strategies for optimizing HPLC methods for azepane derivatives.

| Parameter | Optimization Strategy & Rationale |

| Stationary Phase | Select a non-polar phase (e.g., C18, C8) for RP-HPLC. Consider EPG or Phenyl phases for alternative selectivity and improved peak shape for basic, aromatic compounds. chromatographyonline.com |

| Mobile Phase: Organic | Test both Acetonitrile (ACN) and Methanol (MeOH) as they offer different selectivities. ACN often provides better peak shape and lower pressure. researchgate.net |

| Mobile Phase: Aqueous | Use a buffer (e.g., ammonium (B1175870) formate, phosphate) to maintain a stable pH, which is critical for the reproducible analysis of ionizable amines. uhplcs.com |

| pH | Adjust pH to control the ionization of the azepane nitrogen. A slightly acidic pH (e.g., < 5) typically ensures the compound is in a single protonated form, leading to sharp, symmetrical peaks. |

| Gradient Program | Start with a broad "scouting" gradient (e.g., 5-95% B). Refine the gradient to be shallower around the elution time of the target compound and its key impurities to maximize resolution. mastelf.com |

| Flow Rate & Temp. | Optimize for efficiency and backpressure. Higher temperatures can reduce viscosity and improve mass transfer but may affect column stability. A typical flow rate is 1 mL/min. uhplcs.com |

Gas Chromatography (GC) for Volatile Azepane Intermediates

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. skpharmteco.com In the context of 2-(4-methoxybenzyl)azepane synthesis, GC is primarily used to monitor the presence and purity of volatile starting materials, intermediates, or residual solvents. skpharmteco.com For instance, the synthesis might involve volatile amine precursors or reagents whose removal must be confirmed in the final product. nih.gov

The technique is particularly well-suited for separating complex mixtures of compounds with different boiling points and polarities. A generic GC method using a Flame Ionization Detector (FID) is often sufficient for routine analysis due to its robustness and near-universal response to organic compounds. nih.gov

Column Selection: The choice of the capillary column's stationary phase is the most critical parameter in GC method development. sigmaaldrich.com

Non-Polar Columns: Phases like polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1) separate compounds primarily based on their boiling points.

Intermediate and Polar Columns: For analyzing amines, specialized columns are often required to prevent peak tailing caused by the interaction of the basic amine group with acidic sites on the column surface. Columns with phases like polyethylene (B3416737) glycol (PEG) or those specifically designed for amine analysis (e.g., CP-Volamine) are highly effective. nih.govsigmaaldrich.com These columns have basic surfaces to ensure sharp, symmetrical peaks for volatile amines. nih.gov

Method Parameters: A typical GC analysis involves optimizing the temperature program, carrier gas flow, and injector/detector temperatures. Headspace GC (HSGC) is a variation used for analyzing trace volatile impurities (like residual solvents) in a non-volatile sample matrix, preventing contamination of the GC system. skpharmteco.com

The following table outlines typical GC conditions that could serve as a starting point for analyzing volatile intermediates in the synthesis of 2-(4-methoxybenzyl)azepane.

| Parameter | Typical Setting & Rationale |

| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Capillary column for amine analysis (e.g., Agilent J&W CP-Volamine, 60 m x 0.32 mm). nih.gov |

| Carrier Gas | Helium or Hydrogen, at a constant flow or pressure. nih.gov |

| Oven Program | Initial Temp: ~50-70°C (hold for 1-2 min). Ramp: 10-20°C/min to a final temperature of ~250-280°C (hold for 5-10 min). The program is optimized to separate early-eluting solvents from later-eluting amine intermediates. |

| Injector | Split/Splitless type, Temperature: ~250°C. A high temperature ensures rapid volatilization of the sample. |

| Detector | FID, Temperature: ~280-300°C. The detector is kept hotter than the final oven temperature to prevent condensation of analytes. |

| Sample Preparation | The sample is dissolved in a suitable organic solvent (e.g., methanol, isopropanol) before injection. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a crystalline compound at the atomic level. rsc.org It is an indispensable tool in the research of chiral molecules like 2-(4-methoxybenzyl)azepane, as it can unambiguously establish not only the molecular connectivity and conformation but also the absolute stereochemistry of chiral centers. nih.govacs.org

The technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

Absolute Stereochemistry: For chiral molecules that crystallize in non-centrosymmetric space groups, X-ray crystallography can determine the absolute configuration (e.g., R or S) without the need for a reference standard. chem-soc.si This is achieved by analyzing the effects of anomalous scattering, which creates small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). chem-soc.si The Flack parameter is a value calculated during structure refinement that indicates whether the correct enantiomer has been modeled; a value close to zero for a known enantiomerically pure compound confirms the assigned absolute configuration. ox.ac.uk In studies of novel azepane derivatives, X-ray analysis has been crucial for confirming the stereochemical outcome of asymmetric syntheses. nih.govacs.org

Conformational Analysis: The seven-membered azepane ring is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. X-ray crystallography provides a precise snapshot of the ring's conformation in the solid state. researchgate.net This information is vital for understanding structure-activity relationships, as the spatial arrangement of substituents on the azepane ring can significantly influence its biological activity. For example, crystallographic analysis of related dibenzo[c,e]azepine systems has confirmed boat conformations for the seven-membered ring and provided exact bond lengths and angles. researchgate.netvulcanchem.com The analysis of a crystal structure of a 4,5,6-substituted N-Boc azepane confirmed the trans geometry of substituents generated during a hydrogenation step. nih.gov

The table below presents hypothetical, yet representative, crystallographic data that might be obtained for a derivative of 2-(4-methoxybenzyl)azepane.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₄H₂₁NO | The elemental composition of the molecule. |

| Crystal System | Orthorhombic | The crystal lattice's symmetry system. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules, allowing for absolute structure determination. researchgate.net |

| a, b, c (Å) | 8.5, 11.2, 14.5 | The dimensions of the unit cell along the a, b, and c axes. |

| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. For an orthorhombic system, all angles are 90°. |

| Volume (ų) | 1383.6 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| R-factor | ~0.04 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

| Flack Parameter | 0.0(1) | A parameter used to determine the absolute stereochemistry of a chiral structure. A value near 0 with a small standard uncertainty confirms the assigned configuration. chem-soc.siox.ac.uk |

Future Research Directions in 2 4 Methoxybenzyl Azepane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Accessing Diverse Methoxybenzyl Azepane Architectures

The synthesis of azepanes is often challenged by the entropic penalty associated with forming a seven-membered ring. manchester.ac.uk Traditional methods can be lengthy and may not be environmentally benign. A key future direction is the development of novel and sustainable synthetic routes to access 2-(4-methoxybenzyl)azepane and its derivatives.

Research is moving towards greener and more efficient synthetic strategies. This includes the application of photochemical methods, such as the dearomative ring expansion of nitroarenes using blue light, which can transform a six-membered benzenoid framework into a seven-membered ring system in just two steps at room temperature. manchester.ac.uk Multicomponent reactions (MCRs) also represent a promising avenue, allowing for the construction of complex pyrimidoazepine derivatives in aqueous media at ambient temperatures, thereby increasing synthetic efficiency and reducing environmental impact. samipubco.com The exploration of unconventional sustainable media to replace volatile organic compounds (VOCs) is another critical area of research, aiming to reduce the significant waste associated with chemical synthesis. unito.it

Future efforts will likely focus on adapting these modern methodologies to the specific synthesis of 2-(4-methoxybenzyl)azepane. This could involve, for example, designing a multicomponent reaction that incorporates a 4-methoxybenzyl moiety or developing a photochemical ring expansion strategy from a suitably substituted precursor. The goal is to create modular and versatile synthetic pathways that allow for the rapid generation of a diverse library of methoxybenzyl azepane analogues for further study.

Table 1: Comparison of Synthetic Approaches for Azepane Scaffolds

| Synthetic Strategy | Traditional Approaches (e.g., Cyclization of Linear Precursors) | Emerging Sustainable Approaches |

|---|---|---|

| Key Features | Multi-step synthesis, often requires harsh conditions, may use stoichiometric reagents. manchester.ac.uk | Fewer steps, milder conditions, catalytic, potential for one-pot reactions. manchester.ac.uksamipubco.com |

| Environmental Impact | Higher E-factor (more waste), use of hazardous solvents and reagents. unito.it | Lower E-factor, use of aqueous media or green solvents, energy-efficient (e.g., photochemistry). samipubco.comunito.it |

| Versatility | Can be limited, requiring de novo synthesis for each new derivative. manchester.ac.uk | Modular, allowing for easy diversification of the azepane scaffold. manchester.ac.uksamipubco.com |

| Examples | Beckmann rearrangement, ring-closing metathesis followed by reduction. manchester.ac.uk | Photochemical dearomative ring expansion, multicomponent reactions, biocatalysis. manchester.ac.uksamipubco.combohrium.com |

Advancements in Stereochemical Control and Asymmetric Synthesis of Complex Azepane Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, a critical area of future research is the advancement of methods for the stereoselective and asymmetric synthesis of complex azepane derivatives, including enantiomerically pure 2-(4-methoxybenzyl)azepane.

Current state-of-the-art methods are moving beyond classical resolution techniques towards more sophisticated catalytic asymmetric strategies. For instance, cooperative catalysis using two different chiral metal catalysts (e.g., Cu/Ir) has been shown to enable the stereodivergent synthesis of azepino[3,4,5-cd]indoles, allowing for the selective formation of multiple stereoisomers from the same starting materials. rsc.org Another powerful technique is the osmium-catalyzed tethered aminohydroxylation, which can form a new C-N bond with complete control of regio- and stereochemistry. acs.orgnih.gov

A particularly promising future direction is the expanded use of chemoenzymatic strategies. bohrium.com Engineered enzymes, such as imine reductases (IREDs) and amine oxidases, can catalyze the reduction of cyclic imines to furnish chiral 2-substituted azepanes with excellent enantioselectivity. bohrium.com These biocatalytic methods offer high selectivity under mild, aqueous conditions, aligning with the goals of green chemistry. Future work will involve developing enzymes specifically tailored for the asymmetric synthesis of 2-(4-methoxybenzyl)azepane and its analogues, potentially through directed evolution and computational enzyme design.

Table 2: Modern Strategies for Asymmetric Synthesis of Azepane Derivatives

| Method | Description | Key Advantages |

|---|---|---|

| Cooperative Catalysis | Uses two distinct chiral catalysts to simultaneously control different stereocenters in a single operation. rsc.org | Allows for stereodivergent synthesis, providing access to multiple stereoisomers with high selectivity. rsc.orgnih.gov |

| Chemoenzymatic Synthesis | Employs enzymes (e.g., imine reductases) for key stereoselective transformations within a chemical synthesis sequence. bohrium.com | High enantioselectivity, mild and sustainable reaction conditions, potential for deracemization. bohrium.com |

| Tethered Aminohydroxylation | An intramolecular reaction where a tether directs the stereochemical outcome of an osmium-catalyzed aminohydroxylation. acs.orgnih.gov | Excellent regio- and stereocontrol in the formation of the C-N bond. acs.org |

| Asymmetric Lithiation | Utilizes a chiral ligand, such as (-)-sparteine, to mediate an enantioselective deprotonation followed by reaction with an electrophile. cancer.gov | Provides access to highly functionalized, enantioenriched azepanes. cancer.gov |

Deeper Mechanistic Understanding of Azepane Ring Formation and Transformation Reactions

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. Future research will increasingly focus on elucidating the intricate mechanistic details of azepane ring formation and subsequent transformations.

Many powerful reactions for synthesizing azepane derivatives proceed through complex mechanistic pathways. For example, the synthesis of fused dihydroazepines can occur via a sequential Rh(II)-catalyzed intramolecular cyclopropanation followed by a 1-aza-Cope rearrangement. nih.gov Similarly, other ring-forming reactions may involve rearrangement cascades of anions or pseudo-concerted cycloaddition processes. nih.govrsc.org

The synergy between experimental studies and computational chemistry, particularly Density Functional Theory (DFT) calculations, will be instrumental in this endeavor. nih.govresearchgate.net DFT calculations can provide detailed insights into transition state geometries, reaction energy profiles, and the influence of catalysts and substituents on the reaction pathway. researchgate.net For instance, computational studies have been used to support a pseudo-concerted mechanism in the intramolecular cycloaddition to form tetrazolo azepanes and to elucidate the enantioselective ring expansion of azetidiniums. researchgate.netrsc.org Applying these combined approaches to reactions that form the 2-(4-methoxybenzyl)azepane core will enable chemists to predict outcomes, control selectivity, and develop more robust and efficient synthetic protocols.

Table 3: Mechanistic Insights into Azepane Ring Formation

| Reaction Type | Mechanistic Feature | Investigational Tools |

|---|---|---|

| Aza-Prins Cyclization | Involves the formation of a seven-membered unsaturated ring through a powerful cyclization combined with an elimination reaction. researchgate.net | DFT calculations, isolation of intermediates. researchgate.net |

| Ring Expansion | Transformation of smaller rings (e.g., azetidiniums) into the larger azepane ring via ylide intermediates or Wagner-Meerwein rearrangements. researchgate.netpku.edu.cn | DFT calculations, experimental validation. researchgate.netpku.edu.cn |

| neliti.comneliti.com-Sigmatropic Rearrangement | A stereospecific rearrangement (e.g., 1-aza-Cope) of a divinylcyclopropane-like intermediate to form the seven-membered ring. nih.gov | Isotopic labeling, kinetic studies, computational modeling. nih.gov |

| Intramolecular Cycloaddition | Formation of fused azepane systems via a pseudo-concerted mechanism where C-N bond formation occurs early. rsc.orgrsc.org | Quantum chemical topology studies, DFT calculations. rsc.orgrsc.org |

Exploration of New Chemical Reactivity and Synthetic Applications for Methoxybenzyl Azepane Scaffolds

The 2-(4-methoxybenzyl)azepane scaffold is not just a synthetic target but also a versatile starting point for creating more complex and potentially bioactive molecules. A significant future research direction is the exploration of its chemical reactivity to unlock new synthetic applications.

The methoxybenzyl group can serve as a protecting group or as a handle for further functionalization. The azepane ring itself can be elaborated to construct novel polycyclic systems. Research into the synthesis of fused azepane derivatives is particularly active, as these scaffolds are common in natural products and pharmaceuticals. nih.govresearchgate.net Methods are being developed to fuse the azepane ring to other heterocyclic or carbocyclic systems, creating structurally diverse and complex molecules. nih.gov

Furthermore, there is growing interest in using simple, unexplored scaffolds like bicyclic azepanes for drug discovery. nih.gov By systematically exploring the chemical space around the 2-(4-methoxybenzyl)azepane core—for instance, by introducing substituents at different positions or by using it as a building block in diversity-oriented synthesis—researchers can generate libraries of new compounds. researchgate.net These libraries can then be screened for novel biological activities, potentially leading to the discovery of new therapeutic agents. nih.govnih.gov

Table 4: Synthetic Applications of the Azepane Scaffold

| Application | Strategy | Potential Outcome |

|---|---|---|

| Fused Heterocycles | Ring-closing metathesis, intramolecular cycloadditions, or cascade reactions starting from a functionalized azepane. nih.govresearchgate.net | Access to novel polycyclic scaffolds with unique 3D shapes for biological screening. nih.gov |

| Drug Discovery Scaffolds | Use of the azepane core as a central building block for creating libraries of analogues with diverse substitutions. nih.govnih.gov | Identification of new lead compounds with potential therapeutic activity (e.g., as enzyme inhibitors or receptor modulators). nih.gov |

| Natural Product Synthesis | Incorporation of the azepane motif as a key structural element in the total synthesis of complex natural products. frontiersin.org | Validation of synthetic strategies and access to rare natural products and their analogues for biological evaluation. |